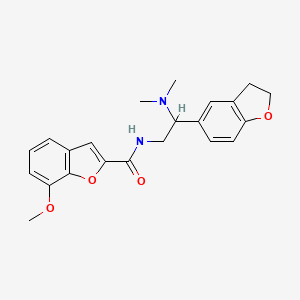

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-7-methoxybenzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antidepressant Discovery through 5-HT3 Receptor Antagonism

Research has identified structurally novel 5-HT3 receptor antagonists with potential antidepressant-like activity. A series of compounds were synthesized and evaluated for their ability to antagonize the 5-HT3 receptor, with some showing promising antidepressant-like effects in preclinical models. This area of research underscores the ongoing exploration of novel chemical entities targeting serotonin receptors for potential therapeutic applications in mood disorders (Mahesh et al., 2011).

Synthesis and Evaluation for Anti-inflammatory and Analgesic Properties

Novel compounds derived from visnagenone and khellinone were synthesized and assessed for their anti-inflammatory and analgesic activities. These studies highlight the exploration of benzofuran derivatives for potential therapeutic uses in treating inflammation and pain. The evaluation of these compounds involved assessing their cyclooxygenase inhibition capabilities and their effectiveness in animal models, demonstrating a systematic approach to discovering new drugs based on natural product derivatives (Abu‐Hashem et al., 2020).

Development of Antitumor Agents

The synthesis and pharmacological evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines and related compounds have been conducted to explore their cytotoxic activities. These studies aim at discovering new antitumor agents, demonstrating the potential of such compounds to inhibit cancer cell growth in vitro and in vivo. The research involves structure-activity relationship (SAR) analysis to optimize the antitumor efficacy and selectivity of these compounds (Deady et al., 2005).

Analytical Method Development for Novel Anticancer Compounds

Analytical methodologies have been developed to quantify novel anticancer agents in biological matrices, facilitating the pharmacokinetic and pharmacodynamic evaluation of these compounds. This research supports the drug development process by providing essential data on the bioavailability, distribution, metabolism, and excretion (ADME) of potential therapeutic agents (Lukka et al., 2008).

作用機序

Target of Action

Similar benzofuran derivatives have been shown to interact with various biological targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin .

Mode of Action

It is suggested that it may stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Given the biological activities associated with benzofuran derivatives, it can be inferred that the compound may have potential therapeutic effects in various conditions, including cancer, bacterial infections, oxidative stress-related conditions, and viral diseases .

特性

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-24(2)17(14-7-8-18-15(11-14)9-10-27-18)13-23-22(25)20-12-16-5-4-6-19(26-3)21(16)28-20/h4-8,11-12,17H,9-10,13H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJYFUUZOPTXDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)C3=CC4=C(C=C3)OCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2747936.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride](/img/structure/B2747941.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2747946.png)

![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2747947.png)

![ethyl 4-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2747951.png)